Selumetinib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selumetinib-d4 is a deuterated form of Selumetinib, a selective inhibitor of mitogen-activated protein kinase kinase (MEK) subtypes 1 and 2. These enzymes are part of the MAPK/ERK pathway, which regulates cell proliferation and is overly active in many types of cancer . This compound is used in scientific research to study the pharmacokinetics and pharmacodynamics of Selumetinib, as the deuterium atoms can provide more stable and traceable results in metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Selumetinib-d4 involves the incorporation of deuterium atoms into the Selumetinib molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process . The specific synthetic route may vary, but it generally involves the following steps:
Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as heavy water (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Selumetinib can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Selumetinib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms .
Applications De Recherche Scientifique
Selumetinib-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Selumetinib.
Biology: Employed in metabolic studies to trace the distribution and breakdown of Selumetinib in biological systems.
Mécanisme D'action
Selumetinib-d4 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway . This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting MEK1/2, this compound can arrest the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of this compound include the MEK1/2 enzymes, and its action results in the inhibition of downstream ERK phosphorylation .
Comparaison Avec Des Composés Similaires
Trametinib: Another MEK inhibitor used in cancer treatment.
Cobimetinib: A MEK inhibitor used in combination with other therapies for melanoma.
Binimetinib: A MEK inhibitor used in the treatment of certain types of cancer.
Comparison: Selumetinib-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies compared to its non-deuterated counterparts . This makes it particularly valuable in pharmacokinetic and pharmacodynamic research. Additionally, this compound’s selective inhibition of MEK1/2 and its effectiveness in various cancer models highlight its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C17H15BrClFN4O3 |
---|---|
Poids moléculaire |
461.7 g/mol |
Nom IUPAC |
6-(4-bromo-2-chloroanilino)-7-fluoro-3-methyl-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i4D2,5D2 |
Clé InChI |
CYOHGALHFOKKQC-CQOLUAMGSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)Cl)F)N=CN2C)O |
SMILES canonique |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.